2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde involves various strategies, including the use of Vilsmeier-Haack reagent for the synthesis of related pyrazole carbaldehydes . Additionally, a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN has been employed for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles, demonstrating
Scientific Research Applications
Synthesis and Materials Science
Thiazole derivatives, including those similar to "2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde," have been extensively researched for their physicochemical properties and applications in materials science. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles has been explored, highlighting the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence, which are critical in the chemistry of materials (Tokárová & Biathová, 2018). This research indicates the potential of thiazole derivatives in developing materials with specific optical properties.
Antimicrobial and Antioxidant Activities
Some thiazole derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities, showcasing their potential in medicinal chemistry and pharmacology. For instance, a study on new thiazole and pyrazoline heterocycles revealed that these compounds exhibit significant analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012). Another research effort focused on synthesizing new 1,3-thiazole derivatives from 2(5)-hydroxyalkyl-1,3-thiazole-5(2)-carbaldehydes, aiming at potential bioactive substances, indicating a broad interest in exploring thiazole derivatives for biological applications (Sinenko et al., 2016).
Synthesis of Novel Compounds and Sensors
Research into thiazole derivatives also extends to the synthesis of novel compounds for various applications, including sensors. For example, a study on the synthesis of novel 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlights the versatility of thiazole-related compounds in synthesizing new molecules with potential applications in detecting biological targets (Bhat et al., 2016).
Fluorescence and Spectroscopic Applications
The fluorescence and spectroscopic properties of thiazole derivatives are of significant interest, with research focusing on the synthesis and characterization of compounds with high fluorescence quantum yield. Such studies are crucial for developing new fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFTKOKWHCIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610353 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde | |
CAS RN |
447406-52-2 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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